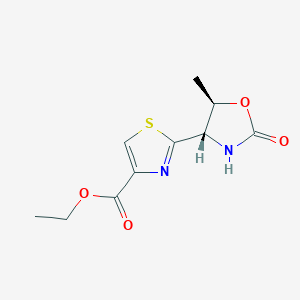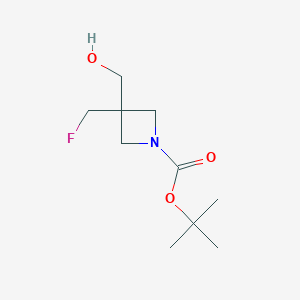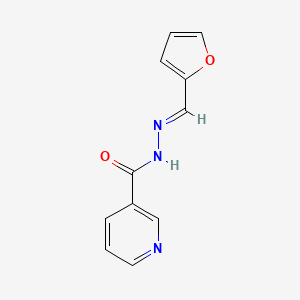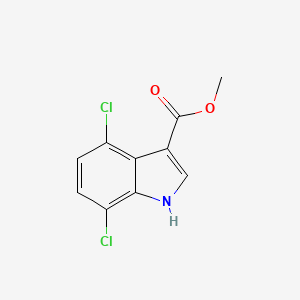
(1r,4r)-4-((3-Isopropylureido)methyl)cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1r,4r)-4-((3-イソプロピルウレイド)メチル)シクロヘキサンカルボン酸は、シクロヘキサン環にイソプロピルウレイド基とカルボン酸基が置換されたユニークな構造を持つ、複雑な有機化合物です。
製造方法
合成経路と反応条件
(1r,4r)-4-((3-イソプロピルウレイド)メチル)シクロヘキサンカルボン酸の合成は、通常、容易に入手可能な前駆体から始めて、複数の段階を必要とします。一般的な方法の1つは、制御された条件下で、シクロヘキサンカルボン酸とイソプロピルイソシアネートを反応させて、イソプロピルウレイド誘導体を形成させる方法です。この反応は、通常、ジクロロメタンまたはテトラヒドロフランなどの不活性溶媒中で、反応を促進するためにトリエチルアミンなどの塩基を添加して行われます。
工業的生産方法
工業的な設定では、この化合物の生産には、連続フロー合成などのよりスケーラブルな方法が使用される場合があります。このアプローチにより、反応条件と収率をより適切に制御することができ、大規模生産に適しています。自動反応器とリアルタイムモニタリングシステムの使用により、さらにプロセス効率と安全性を向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-((3-Isopropylureido)methyl)cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexanecarboxylic acid with isopropyl isocyanate under controlled conditions to form the isopropylureido derivative. This reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and safety of the process.
化学反応の分析
反応の種類
(1r,4r)-4-((3-イソプロピルウレイド)メチル)シクロヘキサンカルボン酸は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: カルボン酸基は、対応する誘導体を形成するように酸化される可能性があります。
還元: この化合物は、アルコールまたは他の還元された形態を形成するように還元される可能性があります。
置換: 適切な条件下で、イソプロピルウレイド基は他の官能基に置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
置換: 目的の生成物に応じて、さまざまな求核剤を置換反応に使用できます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用された特定の条件と試薬に依存します。たとえば、酸化はケトンまたはアルデヒドを生成する可能性があり、還元はアルコールを生成する可能性があります。
科学研究における用途
(1r,4r)-4-((3-イソプロピルウレイド)メチル)シクロヘキサンカルボン酸は、科学研究で幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、その潜在的な生物活性と生体分子との相互作用について研究されています。
医学: 薬剤候補としてのその潜在的な治療用途を探索するための研究が進められています。
産業: 新しい材料と化学プロセスの開発に使用されています。
科学的研究の応用
(1r,4r)-4-((3-Isopropylureido)methyl)cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
(1r,4r)-4-((3-イソプロピルウレイド)メチル)シクロヘキサンカルボン酸の作用機序は、特定の分子標的との相互作用を伴います。イソプロピルウレイド基は、タンパク質や酵素と水素結合やその他の相互作用を形成し、それらの活性を調節することがあります。カルボン酸基もさまざまな生化学経路に関与し、化合物の全体的な効果に影響を与えます。
類似の化合物との比較
類似の化合物
シクロヘキサンカルボン酸: イソプロピルウレイド基を持たない単純なアナログ。
イソプロピル尿素: イソプロピルウレイド基を含みますが、シクロヘキサン環がありません。
N-置換尿素: 同様の官能基を持つ、より広いクラスの化合物。
独自性
(1r,4r)-4-((3-イソプロピルウレイド)メチル)シクロヘキサンカルボン酸は、官能基と立体化学の特定の組み合わせによりユニークです。このユニークな構造は、さまざまな用途に役立つ独特の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog without the isopropylureido group.
Isopropylurea: Contains the isopropylureido group but lacks the cyclohexane ring.
N-Substituted ureas: A broader class of compounds with similar functional groups.
Uniqueness
(1r,4r)-4-((3-Isopropylureido)methyl)cyclohexanecarboxylic acid is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C12H22N2O3 |
|---|---|
分子量 |
242.31 g/mol |
IUPAC名 |
4-[(propan-2-ylcarbamoylamino)methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H22N2O3/c1-8(2)14-12(17)13-7-9-3-5-10(6-4-9)11(15)16/h8-10H,3-7H2,1-2H3,(H,15,16)(H2,13,14,17) |
InChIキー |
RLUJFZXBUDLUHC-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)NCC1CCC(CC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-dimethyl-N'-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}urea](/img/structure/B11716826.png)





![3-Chloro-2-(4-fluorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B11716850.png)





![N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine](/img/structure/B11716884.png)
